molecular formula C14H18N2O6 B12570934 5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde CAS No. 334025-85-3

5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde

Cat. No.: B12570934
CAS No.: 334025-85-3
M. Wt: 310.30 g/mol
InChI Key: QBAJEMCERAVXLB-UHFFFAOYSA-N
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Description

5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde is a chemical compound with the molecular formula C13H17NO5 It is characterized by the presence of a methoxy group, a morpholine ring, and a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxy-2-nitrobenzaldehyde and 2-(morpholin-4-yl)ethanol.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions.

    Procedure: The 5-methoxy-2-nitrobenzaldehyde is dissolved in ethanol, and 2-(morpholin-4-yl)ethanol is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Major Products Formed

    Reduction: 5-Amino-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde.

    Oxidation: 5-Carboxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to its binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-[2-(morpholin-4-yl)ethoxy]aniline: Similar structure but with an amino group instead of a nitro group.

    3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde: Similar structure but with different substitution patterns on the benzaldehyde ring.

Uniqueness

5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde is unique due to the presence of both a nitro group and a morpholine ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

334025-85-3

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

5-methoxy-4-(2-morpholin-4-ylethoxy)-2-nitrobenzaldehyde

InChI

InChI=1S/C14H18N2O6/c1-20-13-8-11(10-17)12(16(18)19)9-14(13)22-7-4-15-2-5-21-6-3-15/h8-10H,2-7H2,1H3

InChI Key

QBAJEMCERAVXLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCCN2CCOCC2

Origin of Product

United States

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